

Application Note: Cell Viability Assays for CBP/p300 Targeted Protein Degraders

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Compound of Interest

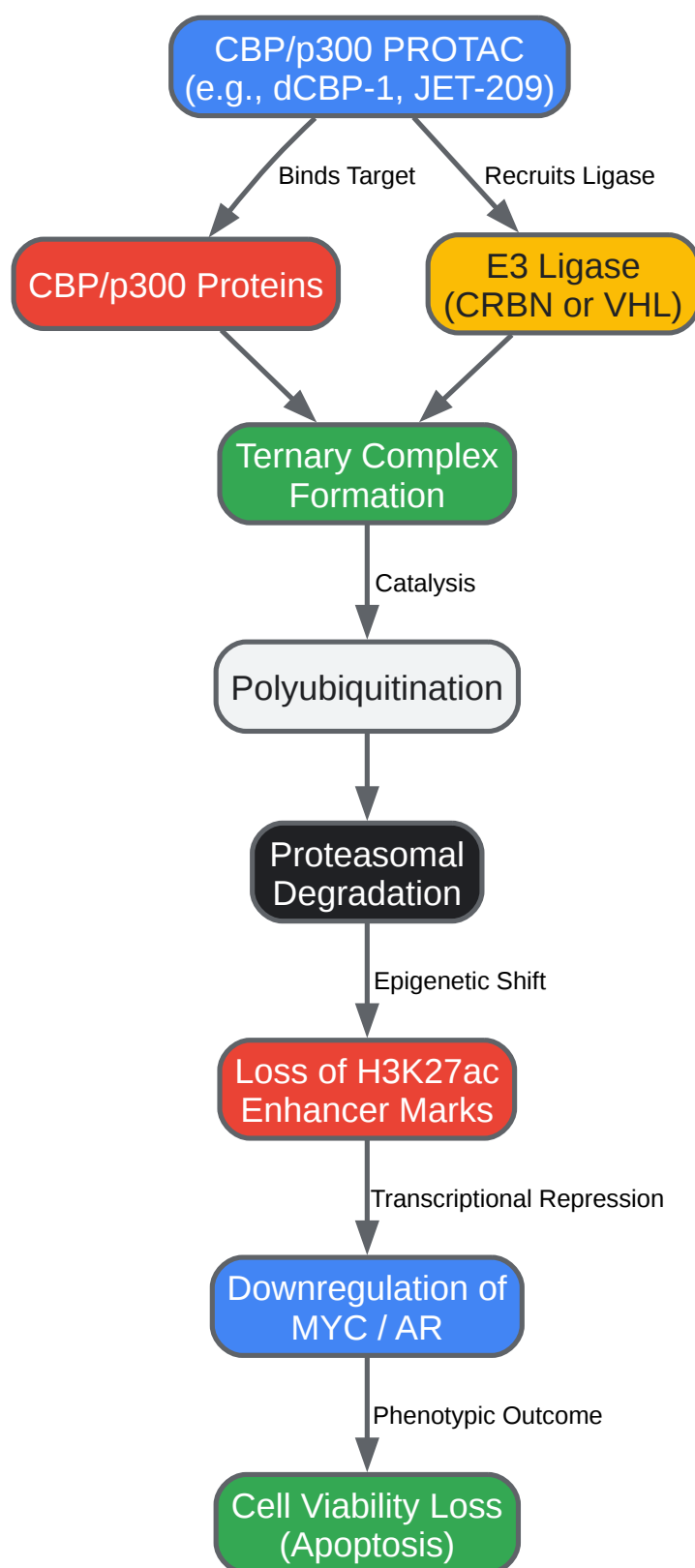
Compound Name: *Thalidomide-NH-CBP/p300 ligand*
2
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Executive Summary & Mechanistic Rationale

CREB-binding protein (CBP) and its paralog p300 are critical histone acetyltransferases (HATs) that function as master transcriptional co-activators. In various malignancies—particularly multiple myeloma, leukemia, and castration-resistant prostate cancer—CBP/p300 drive the enhancer-mediated transcription of key oncogenes such as MYC and the Androgen Receptor (AR)[1][2].

While traditional small-molecule inhibitors (e.g., A-485) block the HAT domain, they often fail to completely dismantle the oncogenic enhanceosome. Proteolysis Targeting Chimeras (PROTACs) offer a paradigm-shifting alternative. By recruiting an E3 ligase (such as CRBN or VHL) to CBP/p300, heterobifunctional degraders like **3** and **4** induce the rapid ubiquitination and proteasomal degradation of these targets[4][3]. This results in a profound loss of H3K27 acetylation, eviction of RNA Polymerase II, and subsequent apoptotic cell death[2].



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CBP/p300 PROTAC mechanism: from ternary complex formation to oncogene suppression and cell death.

Quantitative Benchmarking of CBP/p300 Degraders

To contextualize assay development, it is critical to understand the potency landscape.

CBP/p300 degraders routinely outperform traditional inhibitors by orders of magnitude in cell viability assays. The table below summarizes the quantitative viability data (IC50) across prominent compounds.

Compound	Mechanism	Target Profile	Representative Cell Line	IC50 (Viability)	Reference
JET-209	PROTAC (CRBN)	CBP / p300 Dual	RS4;11 (Leukemia)	0.1 nM	[4]
PROTAC Degradar-1	PROTAC	CBP / p300 Dual	LNCaP (Prostate)	0.4 nM	[5]
dCBP-1	PROTAC (CRBN)	CBP / p300 Dual	RS4;11 (Leukemia)	4.8 nM	[4][3]
JQAD1	PROTAC (CRBN)	p300 Selective	RS4;11 (Leukemia)	91 nM	[4]
A-485	HAT Inhibitor	CBP / p300 Dual	RS4;11 (Leukemia)	542 nM	[1][4]

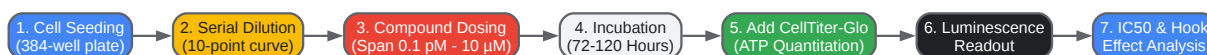
Experimental Design: Causality and Self-Validating Systems

As a Senior Application Scientist, I frequently observe researchers misinterpreting PROTAC viability data by failing to account for the unique pharmacology of degraders. To ensure high-integrity data, your experimental design must account for the following causal relationships:

- The Temporal Disconnect: Degradation of CBP/p300 occurs rapidly, often [3\[2\]\[3\]](#). However, the depletion of downstream oncogenic proteins (like MYC) and the subsequent induction of

apoptosis takes significantly longer. Consequently, viability assays must be incubated for 72 to 120 hours to capture the true anti-proliferative IC₅₀[6][7].

- The Hook Effect: PROTACs exhibit a biphasic dose-response curve. At supra-optimal concentrations, independent PROTAC molecules saturate both the target and the E3 ligase, preventing the formation of the necessary ternary complex[7]. Assays must span a wide concentration range (e.g., 0.1 pM to 10 μM) to accurately map this hook effect.
- The Self-Validating System: A loss of viability alone does not prove a PROTAC mechanism. A self-validating protocol must incorporate parallel mechanistic rescue controls. By pre-treating cells with a proteasome inhibitor (MG132) or a neddylation inhibitor (MLN4924), researchers can [8](#)[9][8]. (Note: Because MG132 is toxic over 72 hours, this specific validation is performed as a parallel 6-hour target-engagement arm).



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Step-by-step workflow for the CBP/p300 PROTAC cell viability assay using ATP-dependent luminescence.

Step-by-Step Protocol: High-Throughput Cell Viability Assay

This protocol utilizes ATP-dependent luminescence (CellTiter-Glo) as the primary readout. ATP quantitation is highly preferred for epigenetic targets because it directly correlates with metabolically active cells and scales flawlessly to 384-well formats[1].

Materials Required

- Cell Lines: Target-dependent lines such as RS4;11 (Leukemia), LNCaP/22Rv1 (Prostate), or MM.1S (Multiple Myeloma). For synthetic lethality studies, utilize CBP-knockout or CBP-mutant lines (e.g., LK-2, H1703)[9].

- Reagents: CBP/p300 PROTAC (e.g., dCBP-1, JET-209), CellTiter-Glo® Luminescent Cell Viability Assay, DMSO.
- Consumables: 384-well white opaque tissue culture plates (e.g., Corning Cat #3610).

Step 1: Cell Preparation and Seeding

- Harvest cells during the logarithmic growth phase. Ensure viability is >95% via Trypan Blue exclusion.
- Resuspend cells in the appropriate complete culture medium.
- Seed cells into the 384-well white opaque plates.
 - Optimization Insight: Seed at 1,000 to 4,000 cells per well in 40 µL of medium, depending on the doubling time of the specific cell line[1][6].
- Incubate the plates overnight (16-24 hours) at 37°C, 5% CO₂ to allow for cell recovery and adherence.

Step 2: Compound Preparation and Serial Dilution

- Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
- In a separate V-bottom dilution plate, perform a 10-point or 12-point serial dilution (1:3 or 1:4 ratios) in 100% DMSO.
- Dilute the DMSO intermediate stocks 1:100 into intermediate culture medium to create 10X working solutions. This ensures the final DMSO concentration on the cells does not exceed 0.1%, preventing solvent toxicity.

Step 3: Compound Treatment & Mechanistic Validation

- Primary Viability Arm: Transfer 5 µL of the 10X working solutions to the 384-well assay plate (final volume 45 µL). Include a 0.1% DMSO vehicle control.
- Parallel Mechanistic Arm (Self-Validating Step): In a separate 96-well plate seeded with the same cells, pre-treat wells with 1 µM MG132 or 3 µM MLN4924 for 2 hours prior to adding

the PROTAC. Incubate this plate for only 6-16 hours, then lyse and assess CBP/p300 protein levels via Western Blot or HiBiT assay to prove that degradation is UPS-dependent[9][8].

Step 4: Incubation

- Incubate the primary 384-well viability plate for 72 to 120 hours at 37°C, 5% CO₂[1][6].
 - Note: Do not change the media during this period to avoid disturbing the equilibrium of the PROTAC-target-ligase ternary complex.

Step 5: Luminescence Readout

- Remove the 384-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This minimizes temperature gradients that cause edge effects.
- Add an equal volume (e.g., 45 µL) of room-temperature CellTiter-Glo reagent to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Record luminescence using a multi-mode microplate reader (e.g., PerkinElmer EnVision)[1].

Step 6: Data Analysis

- Normalize the raw luminescence units (RLU) of compound-treated wells to the average RLU of the DMSO vehicle control wells (set as 100% viability).
- Plot the normalized viability against the log of the compound concentration.
- Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀. Carefully observe the high-concentration data points; if viability increases at the highest doses, exclude these points from the standard 4PL fit and report the presence of a Hook Effect[7].

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